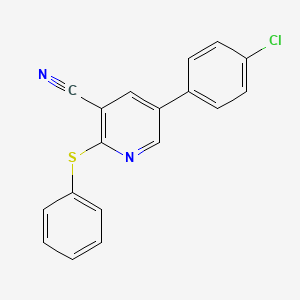

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

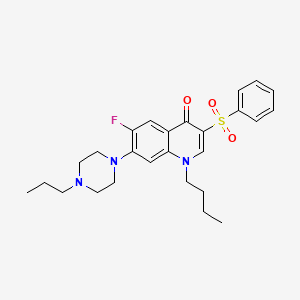

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (5-CPSN) is a novel compound that has recently gained attention due to its potential applications in the synthesis of pharmaceuticals, biological research, and as a reagent in laboratory experiments. It is a substituted nicotinonitrile that contains a chlorine atom and a phenylsulfanyl group in its structure. 5-CPSN has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor activities. In addition, it has been found to exhibit antioxidant and neuroprotective properties, making it a promising compound for use in a variety of medical and scientific applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research on derivatives of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile has shown significant antimicrobial activities. A study by J. V. Guna et al. (2015) synthesized compounds related to this chemical structure, exhibiting pronounced antimicrobial effects against various Gram-positive, Gram-negative bacteria, and fungi. The antimicrobial properties were confirmed through assays, with structural elucidation using IR, 1H-NMR, mass spectral data, elemental analysis, and thin layer chromatography (J. V. Guna, V. N. Bhadani, H. D. Purohit, & D. M. Purohit, 2015).

Antitumor and Antimicrobial Activities

Another facet of research on similar compounds has been their antitumor and antimicrobial activities. H. El‐Sayed et al. (2011) explored the synthesis of 4-(4-Chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile and its derivatives, which displayed significant antitumor and antibacterial activities. The glycosides prepared through this research showed potential as antitumor agents, opening new avenues for therapeutic applications (H. El‐Sayed, A. Moustafa, A. Haikal, R. Abu-El-Halawa, & E. El Ashry, 2011).

Antiviral Activity and Structural Analysis

The synthesis and antiviral activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides by Zhuo Chen et al. (2010) is another significant area of research. Starting from 4-chlorobenzoic acid, the study synthesized new derivatives that demonstrated anti-tobacco mosaic virus activity. This research not only adds to the understanding of the structural requirements for antiviral activity but also provides a base for developing new antiviral agents (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, & Yuping Zhang, 2010).

Crystal Structure and Molecular Docking Studies

Research on the crystal structure and docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, provides insights into the molecular interactions and potential pharmacological applications. The structural analysis through X-ray crystallography and molecular docking studies offer a comprehensive understanding of the compounds' orientation and interaction within the active sites of enzymes, laying the groundwork for future drug design and development (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, & F. Wuest, 2015).

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)15-10-14(11-20)18(21-12-15)22-17-4-2-1-3-5-17/h1-10,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXVTOVHLSCCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584090.png)

![Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate](/img/structure/B2584099.png)

![2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2584101.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2584102.png)

![N-[(3-chloro-2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2584105.png)

![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584111.png)